2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine

Acetylcholinesterase Inhibition Mosquito Vector Control Structure-Activity Relationship

2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine (CAS 418781-81-4, molecular formula C18H20N2O, molecular weight 280.37 g/mol) is an N-benzyl-substituted tryptamine derivative belonging to the broader class of indole-3-ethanamine compounds. Its chemical architecture comprises an indole core linked via a two-carbon ethylamine chain to an ortho-methoxybenzyl moiety at the terminal amine.

Molecular Formula C18H20N2O
Molecular Weight 280.4 g/mol
CAS No. 418781-81-4
Cat. No. B3052486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine
CAS418781-81-4
Molecular FormulaC18H20N2O
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNCCC2=CNC3=CC=CC=C32
InChIInChI=1S/C18H20N2O/c1-21-18-9-5-2-6-15(18)12-19-11-10-14-13-20-17-8-4-3-7-16(14)17/h2-9,13,19-20H,10-12H2,1H3
InChIKeyHJCSKFSDXDPIKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine (CAS 418781-81-4): Procurement-Relevant Structural and Functional Profile


2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine (CAS 418781-81-4, molecular formula C18H20N2O, molecular weight 280.37 g/mol) is an N-benzyl-substituted tryptamine derivative belonging to the broader class of indole-3-ethanamine compounds [1]. Its chemical architecture comprises an indole core linked via a two-carbon ethylamine chain to an ortho-methoxybenzyl moiety at the terminal amine. This compound serves as a key representative scaffold in structure–activity relationship (SAR) investigations of indole-based inhibitors targeting mosquito acetylcholinesterase 1 (AChE1) for vector control applications [2]. The ortho-methoxy substitution pattern on the benzyl ring is structurally distinguished from meta- and para-methoxy regioisomers, which are commercially available as distinct CAS-numbered entities and exhibit different pharmacological and physicochemical profiles .

Why 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine Cannot Be Interchanged with In-Class Analogs Without Quantitative Risk Assessment


Within the N-benzyltryptamine chemotype, minor structural modifications produce profound, non-linear shifts in target engagement, selectivity, and functional outcome. For example, moving the methoxy substituent from the ortho to the meta or para position of the benzyl ring yields compounds with distinct CAS registrations and documented differences in receptor binding and enzyme inhibition profiles [1]. More critically, within a single enzyme target (AChE1), the presence or absence of N-methylation on the indole nitrogen can shift potency by approximately 25-fold (IC50 from 1.6 μM to 0.06 μM) [2]. Further, cyclization of the ethylamine linker—a modification that yields a conformationally constrained tetrahydro-β-carboline analog—reduces inhibitory activity by roughly 10- to 30-fold relative to the linear parent scaffold [2]. Generic substitution based solely on indole core similarity or vendor catalog adjacency therefore carries a high probability of selecting a compound with quantitatively and functionally different properties. The evidence below quantifies these differentiation dimensions for informed procurement.

2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine: Comparator-Based Quantitative Differentiation Evidence


Ortho-Methoxybenzyl Substitution Confers ~24-Fold Potency Enhancement Versus Unsubstituted Benzyl Analog in AgAChE1 Inhibition

In a direct head-to-head comparison within the same SAR series (Set A), the target compound bearing an ortho-methoxybenzyl moiety (Compound 8) exhibited an IC50 of 1.6 μM (95% CI: 1.3–2.0 μM) against Anopheles gambiae acetylcholinesterase 1 (AgAChE1), whereas the unsubstituted benzyl analog (Compound 6) showed an IC50 of 38 μM (95% CI: 33–44 μM) [1]. This represents an approximately 24-fold improvement in inhibitory potency attributable specifically to the ortho-methoxy substitution.

Acetylcholinesterase Inhibition Mosquito Vector Control Structure-Activity Relationship

Ortho-Methoxybenzyl Substitution Establishes Meaningful Species Selectivity (AgAChE1 vs. hAChE) Not Observed with Unsubstituted Benzyl Analog

Direct comparator data from the same SAR series demonstrates that the ortho-methoxybenzyl-substituted compound (Compound 8) achieves a selectivity ratio (SR = hAChE IC50 / AgAChE1 IC50) of 44 against human AChE, whereas the unsubstituted benzyl analog (Compound 6) exhibits only modest selectivity with an SR of >13 [1]. This indicates that the ortho-methoxy substitution contributes to a meaningful window of species discrimination that is substantially attenuated in the absence of the methoxy group.

Species-Selective Inhibition Off-Target Liability Insecticide Discovery

X-ray Crystal Structure at 2.4 Å Resolution Confirms Unique Folded Binding Pose at mAChE Active Site

The X-ray crystal structure of 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine (Compound 8) in complex with mouse acetylcholinesterase (mAChE) has been determined at 2.4 Å resolution (PDB: 9SND) [1]. The structure reveals a compact, folded binding pose stabilized by an internal parallel-displaced stacking interaction between the phenyl and indole rings (arene–arene distance ~4 Å), and by arene–arene interactions between the 2-methoxybenzyl moiety and Tyr337m/Phe338m [1]. This folded conformation is not sterically accessible to cyclized tetrahydro-β-carboline analogs (Compounds 31–33), which exhibit >10-fold to >30-fold reduced potency [2].

X-ray Crystallography Binding Mode Elucidation Structure-Based Design

N-Methylation of Indole Nitrogen Provides Rational Derivatization Path: 27-Fold Potency Gain Observed

Within the identical SAR series, the N-methylated derivative of the target compound (Compound 9) exhibits an IC50 of 0.06 μM (95% CI: 0.044–0.070 μM) against AgAChE1, representing an approximately 27-fold increase in potency relative to the parent N–H compound (Compound 8, IC50 = 1.6 μM) [1]. Crystal structure analysis reveals that N-methylation displaces an ordered water molecule in the active site, enabling the N-Me group to form additional hydrophobic contacts with Trp86m that are absent in the N–H analog [2].

N-Methylation SAR Lead Optimization Medicinal Chemistry

Recommended Application Scenarios for 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine Based on Verified Differentiation Evidence


SAR Probe for Ortho-Methoxybenzyl Contributions in Indole-Based AChE1 Inhibitor Optimization

This compound is directly validated as a SAR probe for quantifying the contribution of ortho-methoxybenzyl substitution to AChE1 inhibitory potency. In a controlled head-to-head comparison, the ortho-methoxybenzyl analog (Compound 8, IC50 = 1.6 μM) demonstrated ~24-fold greater potency than the unsubstituted benzyl analog (Compound 6, IC50 = 38 μM) [1]. This quantitative benchmark enables researchers to evaluate whether additional substitution patterns on the benzyl ring yield additive or synergistic potency improvements in follow-on analog series.

Baseline Scaffold for N-Methylation-Driven Potency Optimization Campaigns

The N–H indole scaffold represented by this compound (CAS 418781-81-4) serves as the validated baseline for N-methylation SAR studies. Direct comparative data show that N-methylation of this exact scaffold yields an approximately 27-fold improvement in AgAChE1 potency (from IC50 = 1.6 μM to 0.06 μM) [1]. Crystal structure evidence confirms that this potency gain correlates with displacement of an ordered water molecule and establishment of new hydrophobic contacts with Trp86m [2]. Research programs can use this compound as the reference standard against which to benchmark alternative N-substitution strategies.

Structure-Based Design Reference for Folded AChE Inhibitor Binding Modes

The experimentally determined X-ray crystal structure of this compound in complex with mAChE (PDB: 9SND, 2.4 Å resolution) provides a validated template for structure-guided design [1]. The structure confirms a compact folded binding pose stabilized by internal arene–arene stacking (~4 Å) and specific residue contacts (Tyr337m, Phe338m, Gly120m, Gly121m) that are not attainable by cyclized or linker-modified analogs [2]. Researchers employing molecular docking, molecular dynamics simulations, or pharmacophore modeling can use these coordinates to rationally design new inhibitors while avoiding scaffold modifications (e.g., linker cyclization) that empirically abolish this productive binding mode.

Species-Selectivity Reference Compound for Vector Control AChE1 Screening Cascades

This compound provides a quantifiable selectivity benchmark (SR = 44 for AgAChE1 over hAChE) that can anchor screening cascades for vector control insecticide discovery [1]. Unlike the unsubstituted benzyl analog (SR >13 with hAChE IC50 >500 μM, outside assay quantitation range), this compound yields measurable IC50 values against both mosquito and human enzymes (1.6 μM and 70 μM, respectively), enabling accurate selectivity ratio calculations [1]. It is therefore suitable as a reference standard in selectivity assays where precise quantitative comparison across species orthologs is required.

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